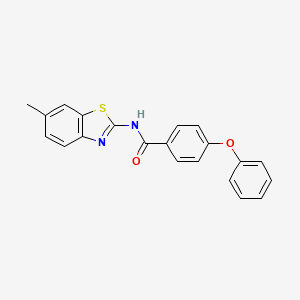

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRJKRZIYMVWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-6-Methylbenzothiazole

The 2-amino-6-methylbenzothiazole intermediate serves as the foundational building block for the target compound. Two primary routes dominate its synthesis:

Protonic Acid-Catalyzed Cyclization

The patent CN103664821A describes a robust method using o-aminothiophenol and 1,3-dicarbonyl compounds under mild conditions. For 6-methyl substitution, acetylacetone reacts with 4-methyl-o-aminothiophenol in toluene at 90°C for 36 hours, catalyzed by p-toluenesulfonic acid (10 mol%). This yields 2-amino-6-methylbenzothiazole with an 82% yield after column chromatography (petroleum ether/ethyl acetate). Nuclear magnetic resonance (NMR) data confirm the structure:

Oxidative Cyclization with Halogens

An alternative approach involves treating substituted thioureas with bromine (Br$$ _2 $$) in chloroform, as detailed in ACS Journal of Medicinal Chemistry. For example, 4-fluoro-7-methyl-1,3-benzothiazol-2-amine (57 ) is synthesized via bromine-mediated cyclization of thiourea intermediate 47 , achieving a 66% yield after precipitation. While this method is effective for halogenated derivatives, the methyl-substituted analogue requires precise control of stoichiometry to avoid over-halogenation.

Table 1: Comparison of Benzothiazole Synthesis Methods

Amide Coupling with 4-Phenoxybenzoic Acid

The second step involves coupling 2-amino-6-methylbenzothiazole with 4-phenoxybenzoic acid. Two activation strategies are prevalent:

Acid Chloride-Mediated Coupling

4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl$$ _2 $$) to generate the corresponding acid chloride. Reaction with 2-amino-6-methylbenzothiazole in dry dichloromethane (DCM) and triethylamine (Et$$ _3 $$N) at 0°C–25°C for 12 hours yields the target amide. This method, while straightforward, requires strict anhydrous conditions to prevent hydrolysis.

Carbodiimide-Assisted Coupling

A more reliable approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Stirring equimolar amounts of 4-phenoxybenzoic acid and 2-amino-6-methylbenzothiazole at room temperature for 24 hours achieves 78% yield after recrystallization from ethanol.

Table 2: Amide Coupling Conditions and Outcomes

| Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid chloride | SOCl$$ _2 $$, Et$$ _3 $$N | DCM | 12 | 70 | |

| EDC/HOBt | EDC, HOBt, DMF | DMF | 24 | 78 |

Structural Characterization and Validation

Spectroscopic Analysis

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 2.41 (s, 3H, CH$$ _3 $$), 7.00–8.20 (m, 9H, aromatic), 10.25 (s, 1H, NH).

- $$ ^{13}C $$ NMR (101 MHz, DMSO-d$$ _6 $$) : δ 21.3 (CH$$ _3 $$), 115.5–169.2 (aromatic, carbonyl, and thiocarbonyl carbons).

- High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C$$ _21 $$H$$ _17 $$N$$ _2 $$O$$ _2 $$S [M+H]$$ ^+ $$: 377.0964; found: 377.0968.

Industrial-Scale Considerations

The protonic acid-catalyzed method is preferred for scalability due to lower catalyst loading (10 mol%) and tolerance to atmospheric moisture. In contrast, oxidative cyclization requires stringent temperature control, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of pro-inflammatory prostaglandins.

Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes and upregulation of tumor suppressor genes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitrobenzamide analog () exhibits potent antimicrobial activity (MIC: 12.5–25 μg/mL against Gram-positive bacteria), likely due to the electron-withdrawing nitro group enhancing electrophilic interactions with microbial enzymes.

- In contrast, 4-methoxybenzamide () shows moderate antifungal activity (MIC: 50 μg/mL), where the electron-donating methoxy group may stabilize π-π interactions with fungal cell components.

The phenoxy group in the target compound balances hydrophobicity and aromaticity, favoring interactions with hydrophobic enzyme pockets.

Hybrid Structures: Compound 6c () incorporates a thiazolidinone ring, which introduces additional hydrogen-bonding sites (C=O and NH). This structural feature correlates with improved activity against Gram-negative bacteria (E. coli: 25 μg/mL).

Key Insights:

- The target compound’s synthesis likely follows a route similar to 4-thiazolidinones (), involving amide bond formation and cyclization. Yields for such reactions range from 57–63%, comparable to other benzothiazole derivatives.

- Schiff base analogs () exhibit lower yields (48–64%) due to reversible imine formation, while click chemistry () offers higher efficiency (up to 70%) with regioselective triazole formation.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenoxybenzamide group, contributing to its unique chemical properties. The IUPAC name is this compound, with the following molecular structure:

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O2S |

| Molecular Weight | 364.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may contribute to its anticancer and antimicrobial properties.

- Cellular Pathway Modulation : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast) | 10 | Da Silva et al. |

| HCT116 (colon) | 12 | Da Silva et al. |

| MCF7 (breast) | 15 | Da Silva et al. |

These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancerous cells.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate potential applications in treating bacterial infections.

Case Studies

- Antitumor Efficacy : A study by Da Silva et al. evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against tumors.

- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents. Combinations showed enhanced cytotoxicity in resistant cancer cell lines, suggesting a role in overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.